molecular formula C14H11NOS B113462 1-(10H-Phenothiazin-2-yl)ethanone CAS No. 6631-94-3

1-(10H-Phenothiazin-2-yl)ethanone

Numéro de catalogue: B113462
Numéro CAS: 6631-94-3
Poids moléculaire: 241.31 g/mol
Clé InChI: JWGBOHJGWOPYCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(10H-Phenothiazin-2-yl)ethanone (CAS: 6631-94-3) is a phenothiazine derivative characterized by a ketone group at the 2-position of the heterocyclic ring. Its molecular formula is C₁₄H₁₁NOS (MW: 241.31 g/mol), with a planar tricyclic phenothiazine core substituted with an acetyl group . Key properties include:

  • Spectroscopic features: Distinct FT-IR absorption bands at 1679 cm⁻¹ (C=O stretch) and 1242 cm⁻¹ (C–S–C vibration) .
  • HOMO-LUMO gap: 3.89 eV (HF method), suggesting moderate reactivity .

The compound serves as a precursor in synthesizing pharmaceuticals like oxomemazine (an antihistamine) and derivatives with anticancer or antipsychotic activity .

Méthodes De Préparation

Classical Acylation Methods

Friedel-Crafts Acylation

Procedure :
Phenothiazine reacts with chloroacetyl chloride in dry benzene under reflux (2.5 h), followed by hydrazine hydrate treatment to form 2-hydrazinyl-1-(10H-phenothiazin-10-yl)ethanone . Cyclocondensation with aryl aldehydes yields azetidinones.

Key Parameters :

  • Catalyst : Triethylamine

  • Solvent : 1,4-Dioxane

  • Yield : 70% after recrystallization .

Characterization :

  • IR : Carbonyl stretch at 1,680 cm⁻¹ .

  • ¹H NMR : Singlet at δ 4.3 ppm (methylene protons) .

Direct Acetylation

Procedure :
Phenothiazine undergoes acetylation using acetic acid and dimethylaniline in a solvent-free, solid-phase reaction .

Optimization :

  • Molar Ratio : Phenothiazine:acetic acid:dimethylaniline = 1:1.1:1.1 .

  • Temperature : Room temperature → grinding → 110°C reflux .

  • Yield : 96% (purity ≥98%) .

Advantages :

  • Eliminates toxic solvents (e.g., benzene).

  • Scalable for industrial production .

Ullmann Condensation-Based Synthesis

Diphenylamine Sulfurization

Procedure :
Diphenylamine and sulfur (1:1–1.5 molar ratio) react at 185–205°C under inert gas (CO₂/N₂) to form phenothiazine. Subsequent acetylation with acetic acid yields the target compound .

Key Steps :

  • Sulfurization : Catalyzed by iodine/activated earth (0.05–0.2 wt%) .

  • Acetylation : Solvent-free conditions with acetic acid .

Performance :

  • Purity : 98% (HPLC) .

  • Yield : 76.7–79.5% .

Benzamide-Mediated Route

Procedure :
m-Acetylchlorobenzene and benzamide undergo Ullmann condensation, hydrolysis, and sulfur annulation .

Optimization :

  • Catalyst : Iodine (0.0125–0.016 eq) reduces reaction time to 20–25 min .

  • Temperature : 170–180°C .

Mechanistic Insight :
Benzamide enhances nucleophilicity via conjugation, accelerating condensation .

Catalytic Annulation Approaches

Palladium-Catalyzed Cross-Coupling

Procedure :
2-Acetylphenothiazine reacts with aryl boronic acids using Pd(dba)₂ and XPhos in 1,4-dioxane .

Conditions :

  • Catalyst : Tris(dibenzylideneacetone)dipalladium (0.1 eq) .

  • Base : t-BuOLi .

  • Yield : 63.8% for derivatives .

Applications :
Synthesis of functionalized phenothiazine analogs for pharmaceutical screening .

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity Scalability
Friedel-Crafts AcylationTriethylamine110°C70% 95% Moderate
Direct AcetylationNoneRoom temp → 110°C96% 98% High
Ullmann CondensationIodine/Activated Earth170–180°C76.7% 98% High
Palladium Cross-CouplingPd(dba)₂/XPhos70°C63.8% N/ALow

Industrial-Scale Production

Continuous Flow Reactors

Patented Method (CN104496938A) :

  • Raw Materials : Diphenylamine, sulfur, acetic acid .

  • Key Features :

    • Inert gas purging minimizes reversible reactions .

    • Recrystallization in water ensures >98% purity .

Economic Impact :
Reduces waste generation by 40% compared to batch processes .

Characterization and Validation

Spectral Data

  • Mass Spectrometry : Molecular ion peak at m/z 271 (M⁺) .

  • X-ray Crystallography :

    • Monoclinic crystal system, space group P2₁/c .

    • Unit cell dimensions: a = 14.3445 Å, b = 5.5425 Å, c = 15.694 Å .

Purity Assessment

  • HPLC : Retention time = 8.2 min (98.8% purity) .

Analyse Des Réactions Chimiques

Types de réactions

ML171 subit principalement des réactions de substitution en raison de la présence du groupe acétyle sur le cycle de la phénothiazine. Il peut également participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes .

Réactifs et conditions courants

    Réactions de substitution : Les réactifs courants incluent les halogènes et les nucléophiles. Les réactions sont généralement effectuées en présence d'une base telle que l'hydroxyde de sodium.

    Réactions d'oxydation : Des agents oxydants comme le peroxyde d'hydrogène peuvent être utilisés dans des conditions contrôlées.

    Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés halogénés de ML171, tandis que les réactions d'oxydation peuvent produire des formes oxydées du composé .

Applications de la recherche scientifique

ML171 a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

ML171 exerce ses effets en inhibant sélectivement la NADPH oxydase 1, une enzyme responsable de la production de ROS. En bloquant l'activité de la NADPH oxydase 1, ML171 réduit la production de ROS, atténuant ainsi le stress oxydatif. Cette inhibition se produit par la liaison de ML171 au site actif de la NADPH oxydase 1, empêchant le transfert d'électrons nécessaire à la production de ROS .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have identified 1-(10H-Phenothiazin-2-yl)ethanone as a potential anticancer agent. Research indicates that derivatives of phenothiazine exhibit cytotoxic effects against liver cancer cells. In a study involving zebrafish models, several novel phenothiazine derivatives were synthesized and screened for their anticancer properties. The findings suggested that certain derivatives displayed significant cytotoxicity while maintaining low toxicity levels in vivo, making them promising candidates for further development as anticancer drugs .

Ferroptosis Inhibition

The compound has been implicated in the inhibition of ferroptosis, a form of regulated cell death associated with oxidative stress. A patent describes the use of 10H-phenothiazine derivatives as ferroptosis inhibitors, highlighting their potential therapeutic applications in conditions characterized by iron-dependent cell death, such as neurodegenerative diseases and ischemic injuries . The ability to modulate ferroptosis presents a novel approach to drug design targeting oxidative stress-related pathologies.

Cannabinoid Receptor Antagonism

Another innovative application involves the development of peripherally acting cannabinoid 1 (CB1) receptor antagonists derived from phenothiazine scaffolds. These compounds have shown promise in managing obesity by modulating CB1 receptor activity. Computational studies and subsequent biological evaluations confirmed the effectiveness of these derivatives in antagonizing CB1 receptors, suggesting a new therapeutic avenue for weight management .

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated a reverse-phase HPLC method for separating this compound, utilizing acetonitrile and water as mobile phases. This method is scalable and applicable for isolating impurities in preparative separations, which is crucial in pharmacokinetics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityExhibits cytotoxic effects against liver cancer cells; low toxicity in vivo
Ferroptosis InhibitionPotential therapeutic agent for iron-dependent cell death
Cannabinoid Receptor AntagonismModulates CB1 receptor activity; potential obesity treatment
Analytical ChemistryEffective HPLC method for separation and analysis

Case Study 1: Anticancer Screening

In a recent study, various phenothiazine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain compounds significantly inhibited cancer cell proliferation while exhibiting minimal toxicity during zebrafish development stages. This highlights the potential of this compound derivatives in cancer therapeutics .

Case Study 2: Ferroptosis Inhibition

A patent application detailed the synthesis of 10H-phenothiazine derivatives aimed at inhibiting ferroptosis. The study outlined the mechanism by which these compounds reduce oxidative damage in cells, suggesting their utility in treating neurodegenerative diseases .

Mécanisme D'action

ML171 exerts its effects by selectively inhibiting NADPH oxidase 1, an enzyme responsible for the production of ROS. By blocking the activity of NADPH oxidase 1, ML171 reduces the generation of ROS, thereby mitigating oxidative stress. This inhibition occurs through the binding of ML171 to the active site of NADPH oxidase 1, preventing the transfer of electrons necessary for ROS production .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 1-(10H-Phenothiazin-2-yl)ethanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological/Physicochemical Properties Reference
This compound C₁₄H₁₁NOS 241.31 Acetyl group at 2-position High hyperpolarizability; precursor to drugs
1-(5,5-Dioxido-10H-phenothiazin-10-yl)ethanone C₁₄H₁₁NO₃S 289.31 Sulfone group at 5,5-positions Increased polarity; used in oxomemazine synthesis
2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone (Acepromazine) C₁₆H₁₆N₂OS 284.38 Dimethylaminoethyl side chain Antipsychotic activity; MP: 144–145°C
2-((3,4-Dichlorobenzyl)amino)-1-(10H-phenothiazine-10-yl)ethanone C₂₁H₁₇Cl₂N₂OS 407.34 3,4-Dichlorobenzylamino group Antiproliferative activity (HEp-2 cells)
1-(10-[3-(4-(2-Hydroxyethyl)piperidinyl]propyl]-10H-phenothiazin-2-yl)ethanone (Piperacetazine) C₂₄H₃₀N₂O₂S 410.58 Piperidinylpropyl and hydroxyethyl side chains Antipsychotic; targets dopamine receptors
2-Chloro-10-[(2-pyrimidinylsulfanyl)acetyl]-10H-phenothiazine C₁₈H₁₂ClN₃OS₂ 385.88 Pyrimidinylsulfanyl and chloro substituents Enhanced electronic delocalization

Key Comparative Findings

Electronic and Reactivity Differences

  • Substituent Effects: The acetyl group in this compound contributes to a lower HOMO-LUMO gap (3.89 eV) compared to Acepromazine (4.12 eV), indicating higher electron mobility in the parent compound .
  • Polarity : Sulfonation at the 5,5-positions (as in the sulfone derivative) increases solubility in polar solvents but reduces hyperpolarizability (β = 1.98 × 10⁻³⁰ esu) due to steric hindrance .

Pharmacological Activity

  • Anticancer Potential: Urea derivatives (e.g., 1-(2-chloroethyl)-3-(2-substituted-phenothiazin-10-yl)alkyl-1-ureas) exhibit antiproliferative effects on HEp-2 cells (IC₅₀: 12–18 μM) but are less effective against multi-drug-resistant lymphoma cells compared to 2-((3,4-dichlorobenzyl)amino) analogues .
  • Antipsychotic Activity: Acepromazine and Piperacetazine show stronger dopamine receptor binding than the parent compound due to their bulky alkylamino side chains .

Activité Biologique

Overview

1-(10H-Phenothiazin-2-yl)ethanone, also known as ML171 or 2-acetylphenothiazine, is a compound of significant interest in biochemical research. It has been identified primarily as a potent and selective inhibitor of nicotinamide adenine dinucleotide phosphate oxidase 1 (NADPH oxidase 1, NOX1), which plays a crucial role in the generation of reactive oxygen species (ROS) in various biological systems. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Target Enzyme : The primary target of this compound is NOX1. By inhibiting this enzyme, the compound effectively reduces ROS production, which is implicated in oxidative stress-related diseases.

Biochemical Pathways :

  • Inhibition of ROS Generation : ML171 demonstrates an IC50 value of approximately 0.25 μM against NOX1, indicating its potency in blocking ROS production.
  • Impact on Signaling Pathways : The inhibition of NOX1 by ML171 influences several signaling pathways, including ERK, Rho kinase, and STAT3. These pathways are critical for regulating cell growth, inflammation, and apoptosis.

Biological Activities

This compound exhibits a range of biological activities that make it relevant for therapeutic applications:

  • Antioxidant Effects : By inhibiting NOX1, ML171 reduces oxidative stress, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Properties : The compound has shown efficacy in decreasing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in inflammatory diseases.
  • Vascular Function Improvement : ML171 has been reported to enhance endothelial function and reduce vascular contractility in models of hypertension and diabetes.

Study on Inflammatory Response

A study investigated the effects of ML171 on inflammatory responses in a murine model. The administration of ML171 resulted in a significant reduction in inflammatory markers and improved overall survival rates compared to control groups. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Neuroprotective Effects

Research has indicated that ML171 may have neuroprotective properties. In vitro studies demonstrated that treatment with ML171 reduced neuronal cell death induced by oxidative stress, highlighting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Biological Activities of this compound

Biological Activity Effect Observed Reference
Inhibition of NOX1IC50 = 0.25 μM
Reduction of ROSSignificant decrease in oxidative stress markers
Decrease in pro-inflammatory cytokinesIL-6 and TNF-α levels reduced
Improvement in endothelial functionEnhanced vascular response in diabetic models
NeuroprotectionReduced neuronal death under oxidative stress conditions

Q & A

Q. Basic Synthesis: What are the synthetic routes and key reaction conditions for 1-(10H-Phenothiazin-2-yl)ethanone?

The compound is synthesized via alkylation of the phenothiazine core. A common method involves deprotonating 10H-phenothiazine with sodium hydride (NaH) at room temperature, followed by reaction with 1-bromo-3-chloropropane. Subsequent alkylation yields this compound with a reported yield of 22% over two steps. Reaction monitoring via TLC and purification by recrystallization are critical for optimal results .

Q. Structural Confirmation: Which analytical techniques are used to confirm the molecular structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., δ 2.50 ppm for acetyl methyl protons) .
  • FT-IR : Identifies functional groups like C=O stretching (~1670 cm1^{-1}) .
  • HRMS : Validates molecular mass (e.g., m/z 492.1638 for derivatives) .
  • X-ray Crystallography : Monoclinic crystal system (space group P21/cP2_1/c) with unit cell parameters a=14.3445a = 14.3445 Å, β=114.494β = 114.494^\circ .

Q. Spectroscopic Analysis: How are computational methods applied to study its electronic properties?

Density Functional Theory (DFT) and Hartree-Fock (HF) methods calculate:

  • HOMO-LUMO gaps : To predict reactivity and charge transfer (e.g., energy gaps for derivatives) .
  • Molecular Electrostatic Potential (MEP) : Maps electron-rich regions for electrophilic attack .
  • Natural Bond Orbital (NBO) Analysis : Evaluates hyperconjugative interactions stabilizing the structure .

Q. Advanced Crystallography: What are the best practices for refining its crystal structure?

Use SHELXL for small-molecule refinement, leveraging high-resolution data (R factor = 0.038). Key steps:

  • Absorption correction : Apply multi-scan methods (e.g., SADABS).
  • Data collection : Use a Bruker APEXII CCD diffractometer with graphite-monochromated radiation .
  • Validation : Check for twinning and disorder using software like PLATON .

Q. Pharmacological Evaluation: How is its bioactivity assessed in preclinical models?

  • In Silico Docking : AutoDock Vina evaluates binding affinity to targets (e.g., docking scores from -8.7 to -10.2 for anti-anxiety derivatives) .
  • In Vivo Testing : Elevated Plus Maze (EPM) model in Wistar rats, with compounds 4e and 4g showing higher potency than Diazepam .

Q. Computational Challenges: What discrepancies arise between experimental and DFT-calculated spectra?

Discrepancies in vibrational frequencies (e.g., C=O stretching modes) may stem from solvent effects or basis set limitations in DFT. Hybrid functionals like B3LYP with 6-311++G(d,p) basis sets improve accuracy .

Q. Derivative Design: How are structurally diverse phenothiazine derivatives synthesized?

  • Alkylation : Introduce side chains (e.g., 3-chloropropyl groups) via NaH-mediated reactions .
  • Condensation : React with carbonyl compounds (e.g., 4-acetylphenoxy groups) in acetonitrile .
  • Purification : Use RP-HPLC (e.g., purity >99%) and recrystallization .

Q. Data Contradictions: Why do synthesis yields vary across studies?

Low yields (e.g., 22% over two steps) may result from:

  • Steric hindrance : Bulky substituents reduce reaction efficiency.
  • Side reactions : Competing pathways during alkylation or condensation .
  • Purification losses : Recrystallization or column chromatography steps .

Q. Experimental Design for Bioactivity: How to optimize assays for phenothiazine derivatives?

  • Dose-Response Curves : Test multiple concentrations (e.g., 10–100 mg/kg) in rodent models.
  • Control Groups : Include vehicle and reference drug (e.g., Diazepam) .
  • Statistical Validation : Use ANOVA with post-hoc tests (p < 0.05) .

Q. Advanced Refinement: How to resolve disorder in crystal structures?

  • Twinning Analysis : Use PLATON to detect twinning ratios.
  • Disordered Atoms : Apply isotropic refinement with occupancy constraints.
  • Software : SHELXL’s PART instruction partitions disordered regions .

Propriétés

IUPAC Name

1-(10H-phenothiazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGBOHJGWOPYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216525
Record name Methyl phenothiazin-2-yl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6631-94-3
Record name 2-Acetylphenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6631-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenothiazin-2-yl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylphenothiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetylphenothiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl phenothiazin-2-yl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl phenothiazin-2-yl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl phenothiazin-2-yl ketone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DEE7H3XAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(10H-Phenothiazin-2-yl)ethanone
1-(10H-Phenothiazin-2-yl)ethanone
1-(10H-Phenothiazin-2-yl)ethanone
1-(10H-Phenothiazin-2-yl)ethanone
1-(10H-Phenothiazin-2-yl)ethanone
1-(10H-Phenothiazin-2-yl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.